Cas no 919853-23-9 (2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide)

2-4-(Ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a specialized organic compound featuring a benzothiazole core linked to an ethanesulfonyl-substituted phenylacetamide moiety. Its structural design incorporates both sulfonyl and ethoxy functional groups, which may enhance solubility and bioavailability. The compound’s benzothiazole scaffold is known for its potential in medicinal chemistry, particularly in targeting enzyme inhibition or receptor modulation. The ethanesulfonyl group could contribute to improved metabolic stability, while the ethoxy substitution may influence electronic properties and binding affinity. This molecule is of interest in pharmaceutical research for its potential as a bioactive intermediate or lead compound in drug discovery. Its synthesis and characterization require expertise in heterocyclic and sulfonamide chemistry.
2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide structure
919853-23-9 structure
Product Name:2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
CAS No:919853-23-9
MF:C19H20N2O4S2
MW:404.503102302551
CID:5496295
Update Time:2025-10-30

2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
    • 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C19H20N2O4S2/c1-3-25-14-7-10-16-17(12-14)26-19(20-16)21-18(22)11-13-5-8-15(9-6-13)27(23,24)4-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21,22)
    • InChI Key: CAFNYQQRCNBKNZ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)CC1=CC=C(S(CC)(=O)=O)C=C1

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Additional information on 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Professional Introduction to Compound with CAS No. 919853-23-9 and Product Name: 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

The compound with the CAS number 919853-23-9 and the product name 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structure of this compound incorporates several key functional groups, including an ethanesulfonyl moiety and a benzothiazole scaffold, which are known for their diverse biological activities.

Recent research in medicinal chemistry has highlighted the importance of benzothiazole derivatives in the development of novel drugs. These compounds exhibit a wide range of pharmacological properties, making them valuable candidates for treating various diseases. The presence of the 6-ethoxy group in the benzothiazole ring enhances the solubility and bioavailability of the molecule, which is a critical factor in drug design. Furthermore, the acetamide functional group contributes to the compound's stability and metabolic profile, ensuring its efficacy in biological systems.

The ethanesulfonylphenyl part of the molecule plays a crucial role in modulating the biological activity of the compound. Sulfonyl groups are well-known for their ability to interact with biological targets, thereby influencing enzyme activity and receptor binding. This feature makes 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound under discussion has shown potential in inhibiting key enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. Preliminary studies have demonstrated that this molecule can modulate these enzymes with high selectivity, minimizing off-target effects.

The synthesis of 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the ethanesulfonyl group into the phenyl ring is achieved through sulfonylation reactions, which are well-established in organic synthesis. The subsequent coupling of the benzothiazole moiety with the acetamide group is facilitated by palladium-catalyzed cross-coupling reactions, ensuring high yield and purity.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify optimal analogs of this compound that enhance its pharmacological properties. These computational approaches have revolutionized drug discovery by allowing rapid evaluation of large libraries of compounds.

The pharmacokinetic profile of 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is another area of interest. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical efficacy. Additionally, its stability under various physiological conditions ensures that it remains active within the body for an extended period.

Future research directions include exploring the mechanism of action of this compound in detail. Understanding how it interacts with biological targets at the molecular level will provide insights into its therapeutic potential and guide further optimization efforts. Additionally, preclinical studies are needed to assess its safety and efficacy in animal models before moving to human trials.

The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and molecular biology. The compound described here exemplifies how combining structural diversity with biological activity can lead to innovative drug candidates. As research continues to uncover new applications for benzothiazole derivatives, compounds like 2-4-(ethanesulfonyl)phenyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide will play a pivotal role in addressing unmet medical needs.

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